molecular formula C12H16O2 B13918278 trans-2-(Benzyloxymethyl)cyclobutanol

trans-2-(Benzyloxymethyl)cyclobutanol

Cat. No.: B13918278
M. Wt: 192.25 g/mol
InChI Key: UVPHYUXOZOKSCJ-NEPJUHHUSA-N
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Description

trans-2-(Benzyloxymethyl)cyclobutanol is an organic compound with the molecular formula C12H16O2, featuring a cyclobutane ring core with a benzyloxymethyl group and a hydroxyl group in a trans-configuration . This specific spatial arrangement defines its stereochemistry and influences its reactivity and physical properties. As a versatile chiral building block, this compound is primarily used in organic synthesis for the preparation of more complex molecules . Its value lies in its application as a raw material and intermediate for the development of pharmaceuticals and specialty chemicals . In medical and biological chemistry research, cyclobutane derivatives similar to this compound are investigated for their potential in drug development, including as precursors for the synthesis of antiviral agents . The molecule's functional groups offer sites for diverse chemical transformations. The hydroxyl group can undergo oxidation to form ketones or be involved in substitution reactions, while the benzyloxymethyl group can participate in reactions such as deprotection or further functionalization . In general, the hydroxyl group can form hydrogen bonds with molecular targets, and the benzyloxymethyl group can engage in hydrophobic interactions, which can be critical for the compound's reactivity and potential biological activity . This product is intended for research applications in vitro and is strictly for Laboratory Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1S,2R)-2-(phenylmethoxymethyl)cyclobutan-1-ol

InChI

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1

InChI Key

UVPHYUXOZOKSCJ-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@H]([C@H]1COCC2=CC=CC=C2)O

Canonical SMILES

C1CC(C1COCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation of a substituted cyclobutanone intermediate bearing the benzyloxymethyl group.
  • Subsequent reduction of the ketone to the corresponding cyclobutanol.
  • Optional protection/deprotection steps depending on downstream applications.

This approach is supported by multiple studies and patents that highlight key intermediates and reaction conditions.

Synthesis via Cycloaddition and Reduction (Benchchem and Literature)

Step 1: Formation of 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone

  • Prepared by cycloaddition of dichloroketene to allyl benzyl ether.
  • Yield: Approximately 50%.
  • Physical properties: Pale yellow viscous liquid, boiling point 58 °C at 3.0 mmHg.
  • Characterization: IR (1811 cm⁻¹), NMR signals consistent with the dichlorocyclobutanone structure.

Step 2: Conversion to trans-3-(benzyloxymethyl)cyclobutanol

  • Reduction of the dichlorocyclobutanone intermediate using aqueous sodium hydroxide in 1,4-dioxane at room temperature.
  • Reaction time: 30 minutes.
  • Workup: Addition of acetic acid, extraction with ethyl acetate, washing, drying over magnesium sulfate.
  • Yield: 94% of trans-(3-benzyloxymethyl)cyclobutanol as a liquid.
  • This method ensures high stereoselectivity favoring the trans isomer.
Step Reagents/Conditions Yield (%) Notes
1 Dichloroketene + allyl benzyl ether 50 Cycloaddition to dichlorocyclobutanone
2 NaOH (aq), 1,4-dioxane, RT, 30 min 94 Reduction to trans-cyclobutanol

This synthetic route was detailed in a 1995 study published in the Journal of the Chemical Society, Perkin Transactions 1.

Base-Promoted Reaction of Cyclobutanone with Benzyl Alcohol

An alternative preparation involves the reaction of cyclobutanone with benzyl alcohol in the presence of a strong base:

  • Bases used: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
  • Mechanism: Formation of an alkoxide intermediate from benzyl alcohol, nucleophilic attack on cyclobutanone, followed by reduction.
  • Industrial adaptation: Continuous flow reactors optimize reaction parameters and improve yields.
  • Purification: Distillation or recrystallization to achieve high purity.
Parameter Details
Starting materials Cyclobutanone, benzyl alcohol
Base NaH or t-BuOK
Solvent Typically aprotic solvents
Temperature Controlled, often room temp to mild heating
Purification Distillation, recrystallization

This method is commonly cited in chemical supply catalogs and industrial synthesis protocols.

Related Cyclobutanone Preparations via 2-Haloacyl Halide Cycloaddition (Patent US4028418A)

  • Cyclobutanones can be synthesized by reacting 2-haloacyl halides with ethylenically unsaturated compounds in aprotic solvents in the presence of zinc or tin.
  • Example: Dichloroketene generated in situ reacts with allyl benzyl ether to give dichlorocyclobutanone intermediates.
  • These intermediates can be converted to cyclobutanols by base hydrolysis.
  • The process is conducted under nitrogen atmosphere with reflux and involves multi-hour reaction times.
  • Yields vary but provide access to trans-substituted cyclobutanols.

This approach is useful for producing cyclobutanone derivatives with various substituents including benzyloxymethyl groups.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Cycloaddition of dichloroketene to allyl benzyl ether + NaOH reduction Dichloroketene, allyl benzyl ether, NaOH (aq), 1,4-dioxane, RT 50% (intermediate), 94% (final) High stereoselectivity for trans isomer
Base-promoted reaction of cyclobutanone with benzyl alcohol Cyclobutanone, benzyl alcohol, NaH or t-BuOK, aprotic solvent Variable (optimized industrially) Common industrial method, scalable
2-Haloacyl halide + alkene cycloaddition + base hydrolysis 2-Haloacyl halide, ethylenically unsaturated compound, zinc/tin, aprotic solvent Moderate to good Patent process, versatile for substituted cyclobutanones

Analytical and Purification Considerations

  • Purification of the final this compound is typically achieved by extraction, drying over MgSO4, followed by distillation or recrystallization.
  • Characterization includes IR spectroscopy (notably carbonyl stretch disappearance after reduction), NMR (proton and carbon shifts consistent with cyclobutanol and benzyloxymethyl groups), and sometimes X-ray crystallography for stereochemistry confirmation.
  • Mitsunobu coupling reactions have been used to further derivatize the cyclobutanol in nucleoside synthesis, indicating the compound's synthetic utility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a cyclobutane derivative with a reduced functional group.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products:

    Oxidation: Formation of cyclobutanone or cyclobutanal.

    Reduction: Formation of cyclobutane derivatives with reduced functional groups.

    Substitution: Formation of cyclobutane derivatives with substituted functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies to understand the biochemical pathways involving cyclobutanols.

Medicine:

    Pharmaceutical Research: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be explored for its potential therapeutic properties and as a building block for drug development.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions include the interaction of the compound with specific enzymes or catalysts that facilitate the transformation.

Comparison with Similar Compounds

Cyclohexanol Analog: trans-2-(Benzylamino)cyclohexanol

A structurally related compound, trans-2-(Benzylamino)cyclohexanol (CAS 40571-86-6), replaces the cyclobutanol core with a cyclohexanol ring and substitutes the benzyloxymethyl group with a benzylamino moiety. Key differences include:

Property trans-2-(Benzyloxymethyl)cyclobutanol trans-2-(Benzylamino)cyclohexanol
Molecular Formula C₁₂H₁₆O₂ (estimated) C₁₂H₁₇NO
Molecular Weight ~192.26 g/mol 191.27 g/mol
Functional Groups Cyclobutanol, benzyl ether Cyclohexanol, benzylamine
Stereochemistry Trans-configuration Trans-configuration
Key Reactivity Ring expansion, sigmatropic shifts Nucleophilic amine reactions

Structural Implications :

  • The cyclobutanol ring’s strain increases reactivity toward ring-opening or expansion compared to the more stable cyclohexanol .
  • The benzyloxymethyl group (ether) in the target compound is less nucleophilic than the benzylamino group (amine) in the cyclohexanol analog, altering participation in acid-base or coordination chemistry .

Stereoisomeric Comparison: cis-2-(Benzyloxymethyl)cyclobutanol

The cis isomer of the target compound would exhibit distinct spatial arrangements, affecting:

  • Solubility : Trans isomers often have lower melting points due to reduced symmetry.
  • Catalytic Interactions : Bulky catalysts (e.g., di-(2,4,6-triisopropylphenyl)-substituted phosphoric acid) show higher enantioselectivity for trans configurations in semipinacol rearrangements .

Other Cyclobutanol Derivatives

Examples include cyclobutanols with substituents like allyl or furanyl groups. These compounds undergo similar ring expansions but differ in:

  • Reaction Yields : Silver phosphate-catalyzed protocols achieve 51%–98% yields for spiro compounds, influenced by substituent electronic effects .
  • Enantioselectivity : Bulky catalysts favor trans products (74%–98% ee), highlighting the role of steric hindrance in stereochemical outcomes .

Ring-Expansion Reactions

This compound is hypothesized to participate in Paquette-type ring expansions, analogous to other cyclobutanols. For instance:

  • Organocatalyzed Semipinacol Rearrangement: Protonation of dihydropyranyl/furanyl double bonds followed by 1,2-shifts yields spirocyclic products with high enantioselectivity (74%–98% ee) .
  • Catalyst Dependency : Silver phosphate catalysts achieve comparable yields to phosphoric acids, suggesting versatility in reaction design .

Functional Group Transformations

  • Benzyloxymethyl Stability : The ether linkage may resist hydrolysis under mild conditions but could undergo cleavage via strong acids or reducing agents.
  • Amino vs. Ether Reactivity: Unlike the benzylamino group in cyclohexanol analogs, the benzyloxymethyl group lacks protonation sites, limiting its role in acid-catalyzed processes .

Biological Activity

trans-2-(Benzyloxymethyl)cyclobutanol is an organic compound notable for its unique structural features, including a cyclobutane ring substituted with a benzyloxymethyl group and a hydroxyl group. This composition lends the compound potential biological activity, particularly in pharmacological applications targeting nucleic acid metabolism.

The molecular formula of this compound is C12H16O2C_{12}H_{16}O_2, with a molecular weight of approximately 192.26 g/mol. The presence of both the hydroxyl and benzyloxymethyl groups allows for various interactions with biological systems, such as hydrogen bonding and hydrophobic interactions, which are crucial for its reactivity and efficacy in potential therapeutic applications.

Research indicates that this compound may interact with enzymes involved in nucleic acid metabolism, suggesting its utility in developing therapeutics aimed at viral infections and cancer treatment. The compound's ability to form hydrogen bonds via the hydroxyl group enhances its interaction with biological targets.

Pharmacological Potential

  • Antiviral Activity : Preliminary studies suggest that cyclobutyl nucleosides can fit into the active sites of enzymes like reverse transcriptases, which are crucial for viral replication. This positioning can lead to termination of DNA elongation, making these compounds potential candidates for antiviral therapies .
  • Anticancer Applications : The structural features of this compound may also allow it to interfere with cancer cell metabolism by targeting specific enzymes involved in DNA synthesis and repair processes.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
cis-2-(Benzyloxymethyl)cyclobutanolC12H16O2Different stereochemistry; potential differences in reactivity
trans-2-(Methoxymethyl)cyclobutanolC12H16O2Contains a methoxymethyl group instead of benzyloxymethyl
trans-2-(Benzyloxymethyl)cyclopentanolC12H16O2Cyclopentane ring instead of cyclobutane
5-Fluoro-1-cis-3-hydroxymethyl-cyclobutylcytosineVariesNucleoside analogue; incorporates fluorine

These comparisons highlight the unique properties of this compound, particularly its functional groups that may confer distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclobutyl nucleosides. For instance, research on 2'-substituted cyclobutyl nucleosides demonstrated their potential as anti-HIV agents, where triphosphate derivatives showed significant activity against both wild-type and mutant strains of HIV reverse transcriptase . These findings underline the importance of further investigating this compound's pharmacokinetics and pharmacodynamics to fully elucidate its therapeutic potential.

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